

# Potential for Bersacapavir drug-drug interactions with CYP3A inhibitors

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Compound of Interest		
Compound Name:	Bersacapavir	
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# Technical Support Center: Bersacapavir Drug-Drug Interactions

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for drug-drug interactions (DDIs) between **Bersacapavir** (JNJ-56136379) and inhibitors of the cytochrome P450 3A (CYP3A) enzyme system.

## Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of **Bersacapavir**?

A1: In vitro and clinical studies have demonstrated that **Bersacapavir** is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] In vitro experiments using human liver microsomes and recombinant CYP enzymes have shown that CYP3A4 is the major enzyme responsible for **Bersacapavir**'s metabolism.[1] The intrinsic metabolic clearance by CYP3A4 is approximately 10-fold higher than that by CYP2C19, another enzyme that contributes to a lesser extent.[1] Furthermore, incubation with troleandomycin, a CYP3A inhibitor, resulted in an 80% inhibition of **Bersacapavir**'s metabolic turnover in primary human hepatocytes.[1]

Q2: What is the expected impact of co-administering **Bersacapavir** with a strong CYP3A inhibitor?



A2: Co-administration of **Bersacapavir** with a strong CYP3A inhibitor is expected to increase the plasma exposure of **Bersacapavir**. A clinical study involving the strong CYP3A inhibitor itraconazole showed a modest increase in **Bersacapavir**'s area under the plasma concentration-time curve (AUC).[1][2]

Q3: Are there any clinical data on the interaction of **Bersacapavir** with a specific CYP3A inhibitor?

A3: Yes, a phase 1 clinical trial has been conducted to evaluate the DDI potential between **Bersacapavir** and itraconazole, a strong CYP3A inhibitor. The results of this study are summarized in the data table below.[1]

Q4: Does Bersacapavir have the potential to affect other drugs metabolized by CYP3A?

A4: Yes, **Bersacapavir** has been shown to be a weak inducer of CYP3A.[1][2] In a clinical study, **Bersacapavir** reduced the maximum observed concentration and AUC of midazolam, a sensitive CYP3A substrate, by 42%–54%.[1][2] Therefore, caution should be exercised when co-administering **Bersacapavir** with other drugs that are sensitive CYP3A substrates.

## **Quantitative Data Summary**

The following table summarizes the pharmacokinetic parameters of **Bersacapavir** when administered alone and in combination with the strong CYP3A inhibitor, itraconazole.[1]

Pharmacokinetic Parameter	Bersacapavir Alone	Bersacapavir + Itraconazole	Geometric Mean Ratio (90% CI)
AUC0-408h (ng·h/mL)	Value not specified	Value not specified	138.2 (129.6–147.3)
Cmax (ng/mL)	Value not specified	Value not specified	111.1 (100.2–123.2)
t1/2 (h)	163	180	-
Apparent Clearance (CL/F)	Value not specified	Decreased by 45%	-
Apparent Volume of Distribution (Vd/F)	Value not specified	Decreased by 28%	-



AUC0-408h: Area under the plasma concentration-time curve from time 0 to 408 hours; Cmax: Maximum plasma concentration; t1/2: Elimination half-life.

### **Experimental Protocols**

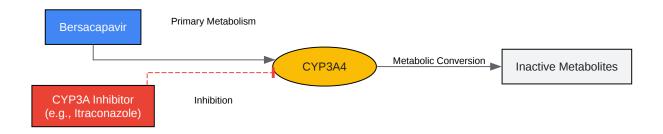
Study Design for **Bersacapavir** and Itraconazole DDI Study[1]

This section outlines the methodology of the phase 1, open-label, two-period, single-sequence crossover study conducted in healthy adults to assess the effect of itraconazole on the pharmacokinetics of **Bersacapavir**.

- Participants: Healthy adult men and women, aged 18–55 years, with a body mass index of 18–30 kg/m 2 and a body weight of ≥50 kg.[1]
- · Study Periods:
  - Period 1: A single oral dose of Bersacapavir (250 mg) was administered.
  - Period 2: After a washout period, participants received itraconazole (200 mg once daily) for 21 days. On day 5 of itraconazole treatment, a single oral dose of Bersacapavir (250 mg) was co-administered.[1]
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points before and after the administration of Bersacapavir in both periods to determine the plasma concentrations of Bersacapavir.
- Analytical Method: Plasma concentrations of Bersacapavir were measured using a validated bioanalytical method.
- Pharmacokinetic Analysis: Standard pharmacokinetic parameters, including AUC, Cmax, and t1/2, were calculated using non-compartmental methods. The geometric mean ratios (GMRs) and their 90% confidence intervals (CIs) for AUC and Cmax were determined to assess the magnitude of the drug interaction.

### **Visualizations**

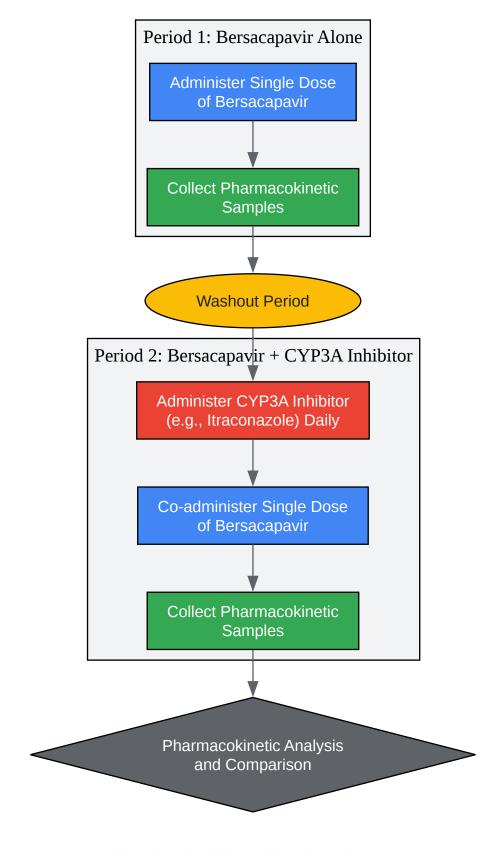




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Caption: Metabolic pathway of Bersacapavir and the inhibitory effect of CYP3A inhibitors.





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#### References

- 1. Drug-Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 (Bersacapavir) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 (Bersacapavir) - PubMed [pubmed.ncbi.nlm.nih.gov]
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